molecular formula C17H20N4O4S B2551470 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421449-04-8

5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2551470
CAS No.: 1421449-04-8
M. Wt: 376.43
InChI Key: OIUXXVLJHIMOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex chemical compound that bridges multiple fields of research. It features distinct structural elements such as a morpholine ring, a thiophene group, and a pyridazinone moiety, making it a unique candidate in both medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Compounds: : The starting materials generally involve the synthesis of the pyridazinone derivative and the morpholine ring. These can be synthesized via traditional organic reactions such as nucleophilic substitution or cyclization reactions.

  • Formation of the Morpholine-3-carboxamide Skeleton: : This step typically involves the reaction of 2-thiophenemethylamine with an appropriate carboxylic acid derivative to form the morpholine-3-carboxamide skeleton.

  • Coupling Reactions: : The final compound is often obtained through a series of coupling reactions, where the pyridazinone and morpholine derivatives are connected via an appropriate linker, such as a propyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification, and automated reactors may streamline the process, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene group could potentially be oxidized to introduce sulfoxide or sulfone functionalities.

  • Reduction: : The oxo groups (carbonyl groups) in the compound may undergo reduction to form hydroxyl derivatives.

  • Substitution: : The morpholine ring and thiophene group could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄) for reduction reactions.

  • Catalysts: : Palladium on carbon (Pd/C) for various coupling reactions.

Major Products

  • Oxidized Products: : Introduction of sulfoxide or sulfone groups on the thiophene ring.

  • Reduced Products: : Formation of hydroxyl derivatives from carbonyl groups.

  • Substituted Products: : Various substituted morpholine derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential to participate in diverse reactions. It serves as a model for understanding reaction mechanisms involving complex heterocyclic compounds.

Biology

In biology, it may be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of multiple pharmacophoric groups.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential. The presence of the morpholine ring and pyridazinone moiety suggests it could interact with a range of biological targets.

Industry

In the industrial sector, derivatives of this compound may be utilized in the development of advanced materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would largely depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. Molecular docking studies and structure-activity relationship (SAR) analysis could help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(furan-2-ylmethyl)morpholine-3-carboxamide: : Similar in structure but with a furan ring instead of thiophene.

  • 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(benzyl)morpholine-3-carboxamide: : Features a benzyl group instead of thiophene.

  • 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyridin-2-ylmethyl)morpholine-3-carboxamide: : Contains a pyridine ring in place of thiophene.

Uniqueness

The compound's uniqueness stems from its specific combination of functional groups, which confer distinct chemical and biological properties. The thiophene ring, in particular, can impart unique electronic properties, influencing its reactivity and interactions with biological targets.

Conclusion

5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of significant interest across various fields of research. Its complex structure offers numerous possibilities for chemical reactions and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and applications can pave the way for future innovations and discoveries.

Properties

IUPAC Name

5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-15-5-1-7-19-21(15)8-3-6-18-17(24)14-11-25-12-16(23)20(14)10-13-4-2-9-26-13/h1-2,4-5,7,9,14H,3,6,8,10-12H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUXXVLJHIMOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.